N,3-dimethylnaphthalen-1-amine
CAS No.:
Cat. No.: VC15998511
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13N |
---|---|
Molecular Weight | 171.24 g/mol |
IUPAC Name | N,3-dimethylnaphthalen-1-amine |
Standard InChI | InChI=1S/C12H13N/c1-9-7-10-5-3-4-6-11(10)12(8-9)13-2/h3-8,13H,1-2H3 |
Standard InChI Key | MPZBTWOMRYDUGX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=CC=CC=C2C(=C1)NC |
Introduction
Chemical Structure and Physical Properties
N,3-Dimethylnaphthalen-1-amine belongs to the class of aromatic amines, featuring a naphthalene ring system with a dimethylamino group (-N(CH)) at the 1-position and a methyl group at the 3-position. The planar structure of the naphthalene moiety facilitates π-π interactions, while the electron-donating dimethylamino group enhances reactivity in electrophilic substitution reactions .
Table 1: Key Physical Properties of N,3-Dimethylnaphthalen-1-Amine
Property | Value | Source |
---|---|---|
Molecular Weight | 171.24 g/mol | |
Density | 1.042 g/mL at 25°C | |
Boiling Point | 139–140°C at 13 mmHg | |
Flash Point | >230°F (>110°C) | |
Solubility in Water | Insoluble | |
Refractive Index |
The compound’s low water solubility and high thermal stability make it suitable for high-temperature reactions, while its density and refractive index are critical for purification processes such as distillation .
Synthetic Methodologies
Catalytic Hydrogenation of 1-Nitronaphthalene
A widely employed synthesis route involves the catalytic hydrogenation of 1-nitronaphthalene. This reaction proceeds under elevated temperatures (150–250°C) and pressures (50–300 bar) using platinum-based catalysts. The process requires purified 1-nitronaphthalene free from sulfur contaminants and isomer impurities to achieve yields exceeding 90%. The general reaction is:
This method is favored for scalability but demands stringent control over reaction conditions to prevent byproduct formation.
Deoxygenation of Amine N-Oxides
An alternative approach utilizes phenylboronic acid-mediated deoxygenation of tert-amine N-oxides. In this protocol, N,N-dimethyl-1-naphthylamine N-oxide reacts with phenylboronic acid in dichloroethane at 80°C for 10 minutes, yielding the target compound with 96% efficiency . The reaction mechanism likely involves boronate complexation followed by oxygen abstraction, as outlined below:
This method offers milder conditions and shorter reaction times compared to hydrogenation but requires specialized handling of boronic acids .
Industrial and Analytical Applications
Dye Manufacturing
N,3-Dimethylnaphthalen-1-amine serves as a precursor for azo dyes, which are integral to textile and pigment industries. Its reaction with nitrites generates diazonium salts, which couple with aromatic rings to form chromophores. For example, coupling with β-naphthol produces Sudan I, a red dye used in waxes and polishes .
Nitrate Reduction Testing
In microbiology, the compound is a key component of nitrate reductase assays. Bacterial reduction of nitrate to nitrite is detected via the Griess reaction, where nitrite ions diazotize sulfanilic acid, which subsequently couples with N,N-dimethyl-1-naphthylamine to form a red-violet azo compound . This application underscores its role in environmental and clinical diagnostics.
Future Research Directions
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Green Synthesis: Developing solvent-free or biocatalytic routes to reduce reliance on platinum catalysts and high-pressure conditions.
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Toxicity Mitigation: Investigating biodegradable derivatives for reduced environmental persistence.
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Advanced Applications: Exploring its utility in organic semiconductors or photoresponsive materials.
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